IRON DODECACARBONYL
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Overview
Description
Preparation Methods
Iron dodecacarbonyl can be synthesized through several methods:
Thermolysis of Iron Pentacarbonyl: One of the earliest methods involves the thermolysis of iron pentacarbonyl (Fe(CO)₅), which decomposes to form this compound and carbon monoxide. [ 3 \text{Fe(CO)}_5 \rightarrow \text{Fe}{12} + 3 \text{CO} ]
Reaction with Base: Another method involves the reaction of iron pentacarbonyl with a base such as triethylamine and water, followed by oxidation with acid. [ 3 \text{Fe(CO)}_5 + (\text{C}_2\text{H}_5)_3\text{N} + \text{H}_2\text{O} \rightarrow [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}{11}] + 3 \text{CO} + \text{CO}_2 ] [ [(\text{C}_2\text{H}_5)_3\text{NH}][\text{HFe}{11}] + \text{HCl} + \text{CO} \rightarrow \text{Fe}{12} + \text{H}_2 + [(\text{C}_2\text{H}_5)_3\text{NH}]\text{Cl} ]
Chemical Reactions Analysis
Iron dodecacarbonyl undergoes various chemical reactions:
Substitution Reactions: It reacts with ligands such as triphenylphosphine to form substituted iron carbonyl complexes. [ \text{Fe}{12} + \text{PPh}_3 \rightarrow (\text{PPh}_3)\text{Fe}(\text{CO})_4 + \text{Fe}_2(\text{CO})_8 ]
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different iron carbonyl species.
Reactions with Thioesters: This compound reacts with cyclic thioesters, leading to the cleavage of carbon-sulfur bonds and the formation of diiron complexes.
Scientific Research Applications
Iron dodecacarbonyl has numerous applications in scientific research:
Nanoparticle Synthesis: It is used as a precursor for the synthesis of iron-containing nanoparticles, which have applications in waste remediation, data storage, and magnetic resonance imaging.
Catalysis: It serves as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Model Compounds: It is used as a model compound for studying the behavior of iron in biological systems, particularly in enzymes such as hydrogenases.
Mechanism of Action
The mechanism of action of iron dodecacarbonyl involves the coordination of its carbon monoxide ligands to the iron atoms, which facilitates various chemical reactions. The compound can undergo ligand exchange, oxidation, and reduction, depending on the reaction conditions . The coordination of ligands such as thioesters to the iron atoms can lead to the cleavage of bonds and the formation of new complexes .
Comparison with Similar Compounds
Iron dodecacarbonyl can be compared with other iron carbonyl compounds such as:
Iron Pentacarbonyl (Fe(CO)₅): Unlike this compound, iron pentacarbonyl is a mononuclear compound and is highly volatile and toxic.
Diiron Nonacarbonyl (Fe₂(CO)₉): This compound consists of two iron atoms and nine carbon monoxide ligands.
Triruthenium Dodecacarbonyl (Ru₃(CO)₁₂): This compound is similar in structure to this compound but contains ruthenium atoms instead of iron.
This compound is unique due to its triangular structure and high reactivity, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
12088-65-2 |
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Molecular Formula |
C12Fe3O12 |
Molecular Weight |
503.66 |
Origin of Product |
United States |
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